Diastereomeric Comparison: (R)-Iva Pentapeptide Forms Fully Developed Right-Handed 3(10)-Helix, (S)-Iva Pentapeptide is Partially Unfolded
In a direct head-to-head X-ray diffraction study of protected pentapeptides, the (R)-isovaline (Iva) containing sequence t-Boc-[Ala-(R)-Iva]2-Ala-OH adopted a fully developed, regular right-handed 3(10)-helical structure, whereas the diastereomeric (S)-Iva analogue was partially unfolded near the C-terminus, demonstrating that the specific (R)-configuration of 3-methyl-D-isovaline is required for complete helix formation in this sequence context [1].
| Evidence Dimension | Helical structural integrity in pentapeptides |
|---|---|
| Target Compound Data | (R)-Iva pentapeptide: Fully developed right-handed 3(10)-helix |
| Comparator Or Baseline | (S)-Iva pentapeptide: Partially unfolded near C-terminus |
| Quantified Difference | Qualitative difference in structural completeness; full helix formation for (R)-Iva vs. incomplete for (S)-Iva |
| Conditions | X-ray diffraction of crystalline peptides; peptides t-Boc-[Ala-(R)-Iva]2-Ala-OH and t-Boc-[Ala-(S)-Iva]2-Ala-OMe |
Why This Matters
For procurement in peptide design, the specific enantiomer determines whether a stable, uniform helical fold can be achieved, directly impacting the peptide's intended three-dimensional structure and potential biological function.
- [1] Toniolo C, Crisma M, Formaggio F, Valle G, Cavicchioni G, Precigoux G, Aubry A, Kamphuis J. Structural versatility of peptides from Cα,α-disubstituted glycines: Preferred conformation of the chiral isovaline residue. Biopolymers. 1991;31(10):1135-1148. View Source
